Isovalerylsarcosine
Overview
Description
Isovalerylsarcosine is an N-acyl-amino acid that results from the formal condensation of the carboxy group of isovaleric acid with the amino group of sarcosine . It is a glycine derivative, a N-acyl-amino acid, and a tertiary carboxamide .
Synthesis Analysis
Isovalerylsarcosine is associated with isovaleric acidemia, an autosomal recessive inborn error of leucine metabolism caused by a deficiency of the mitochondrial enzyme isovaleryl-CoA dehydrogenase (IVD). This deficiency results in the accumulation of derivatives of isovaleryl-CoA .Chemical Reactions Analysis
Isovaleric acidemia, which is associated with Isovalerylsarcosine, is caused by a deficiency of the mitochondrial enzyme isovaleryl-CoA dehydrogenase (IVD). This enzyme catalyzes the conversion of isovaleryl-CoA to 3-methylcrotonyl-CoA and transfers electrons to the electron transfer flavoprotein .Physical And Chemical Properties Analysis
Isovalerylsarcosine has a molecular weight of 173.21 g/mol . Other physical and chemical properties could not be found in the available resources.Scientific Research Applications
Metabolite in Isovaleric Acidemia
Isovalerylsarcosine has been identified as a minor but characteristic metabolite in the organic acid profile of isovaleric acidemia (IVA). IVA is an autosomal recessive genetic disorder involving the enzyme isovaleryl-CoA dehydrogenase, crucial in leucine metabolism. Isovalerylsarcosine, along with other metabolites like N-isovalerylalanine, is formed from isovaleryl-CoA by the action of glycine N-acylase on sarcosine. This discovery broadens our understanding of IVA's metabolic profile and may aid in diagnosing and managing the disorder (Lehnert, 1983) (Loots, Erasmus, & Mienie, 2005).
In Mucositis Research
Research in mucositis, a common side effect in cancer therapy, is exploring new avenues, including the role of various metabolites and compounds. Isovalerylsarcosine may potentially be a focus in future research, given the evolving understanding of mucositis pathogenesis and the need for new therapeutic targets (Bowen et al., 2019).
In Pharmacology and Drug Metabolism
Isovalerylsarcosine's properties have been examined in the context of first-pass hydrolysis and drug metabolism. Studies on compounds like O-isovaleryl-propranolol show how isovalerylsarcosine derivatives can be used to understand drug absorption and metabolism in biological systems. This research can inform the development of new drug delivery systems and therapeutic agents (Masaki, Taketani, & Imai, 2006).
In Metabolic Disorder Research
Isovalerylsarcosine has been identified in studies related to metabolic disorders like multiple acyl-CoA dehydrogenase deficiency. Understanding its role and presence in these disorders could contribute to better diagnostic and therapeutic approaches (Goodman, McCabe, Fennessey, & Mace, 1980).
In Transdermal Drug Delivery
Research involving transdermal drug delivery systems has explored the use of isovalerylsarcosine derivatives. Such studies aim to enhance the permeability and efficacy of drugs through the skin, offering alternative routes for drug administration (Ahad et al., 2014).
properties
IUPAC Name |
2-[methyl(3-methylbutanoyl)amino]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO3/c1-6(2)4-7(10)9(3)5-8(11)12/h6H,4-5H2,1-3H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPFSWCRCPHKNBU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)N(C)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50236832 | |
Record name | N-Isovalerylsarcosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50236832 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Isovalerylsarcosine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0002087 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Isovalerylsarcosine | |
CAS RN |
88127-29-1 | |
Record name | N-Methyl-N-(3-methyl-1-oxobutyl)glycine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=88127-29-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Isovalerylsarcosine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088127291 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Isovalerylsarcosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50236832 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Isovalerylsarcosine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0002087 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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